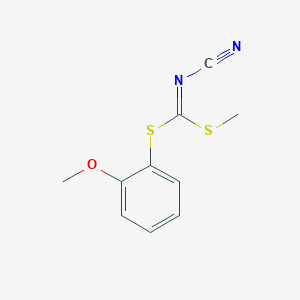

(2-Methoxyphenyl) methyl cyanocarbonimidodithioate

Description

Properties

IUPAC Name |

[(2-methoxyphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2OS2/c1-13-8-5-3-4-6-9(8)15-10(14-2)12-7-11/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWPXRSLPGCFGKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1SC(=NC#N)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60375645 | |

| Record name | (2-Methoxyphenyl) methyl cyanocarbonimidodithioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60375645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152381-95-8 | |

| Record name | Carbonimidodithioic acid, cyano-, 2-methoxyphenyl methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=152381-95-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Methoxyphenyl) methyl cyanocarbonimidodithioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60375645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of (2-Methoxyphenyl)methyl Cyanocarbonimidodithioate: A Comprehensive Technical Guide

Introduction

(2-Methoxyphenyl)methyl cyanocarbonimidodithioate is a specialized organic compound featuring a unique combination of a cyanocarbonimidodithioate core and a 2-methoxybenzyl substituent. While not extensively documented in mainstream chemical literature, its structure suggests potential applications in medicinal chemistry, materials science, and as a versatile synthetic intermediate. The cyanocarbonimidodithioate moiety is a known precursor for various heterocyclic systems, and the methoxybenzyl group can influence solubility, reactivity, and biological interactions.[1]

This guide presents a comprehensive, field-proven protocol for the synthesis of (2-Methoxyphenyl)methyl cyanocarbonimidodithioate. The proposed synthetic pathway is grounded in established principles of organic chemistry and is designed to be robust and reproducible in a standard laboratory setting. We will delve into the mechanistic underpinnings of each synthetic step, providing not just a procedure, but a framework for understanding and optimizing the reaction.

Proposed Synthetic Pathway

The synthesis of (2-Methoxyphenyl)methyl cyanocarbonimidodithioate can be logically approached through a three-stage process. This strategy involves the independent preparation of the key nucleophilic and electrophilic precursors, followed by their convergent coupling to yield the final product.

Caption: Overall synthetic workflow for (2-Methoxyphenyl)methyl cyanocarbonimidodithioate.

Stage 1: Synthesis of Dipotassium Cyanodithioiminocarbonate

The cornerstone of this synthesis is the preparation of the dipotassium salt of cyanodithioiminocarbonic acid. This nucleophile is generated by the reaction of cyanamide with carbon disulfide in the presence of a strong base, in this case, potassium hydroxide. A similar approach is documented for the synthesis of related dimethyl N-cyanodithioiminocarbonate, which proceeds via the formation of the corresponding salt.[2]

The mechanism involves the nucleophilic attack of the deprotonated cyanamide anion on the electrophilic carbon of carbon disulfide, followed by a second deprotonation to yield the dianionic product.

Experimental Protocol:

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Cyanamide | 42.04 | 4.20 g | 0.10 |

| Carbon Disulfide (CS₂) | 76.14 | 9.14 g (7.25 mL) | 0.12 |

| Potassium Hydroxide (KOH) | 56.11 | 12.34 g | 0.22 |

| Ethanol (95%) | - | 150 mL | - |

| Diethyl Ether | - | 100 mL | - |

Procedure:

-

Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with a drying tube, dissolve potassium hydroxide in 100 mL of 95% ethanol with stirring.

-

Addition of Cyanamide: Once the potassium hydroxide has dissolved, add the cyanamide powder in one portion. Stir the mixture for 15-20 minutes at room temperature.

-

Addition of Carbon Disulfide: Add the remaining 50 mL of ethanol to the dropping funnel, followed by the carbon disulfide. Add this solution dropwise to the stirred reaction mixture over a period of 30-45 minutes. An exothermic reaction will occur, and the color of the mixture will change to a deep yellow or orange.

-

Reaction: After the addition is complete, heat the mixture to a gentle reflux for 2 hours.

-

Isolation of Product: Allow the reaction mixture to cool to room temperature, then cool further in an ice bath for 1 hour to precipitate the product. Filter the resulting solid under vacuum and wash with cold ethanol (2 x 25 mL) followed by diethyl ether (2 x 50 mL).

-

Drying: Dry the pale-yellow solid product in a desiccator over P₂O₅ to a constant weight. The product is hygroscopic and should be stored in a tightly sealed container.

Stage 2: Synthesis of 2-Methoxybenzyl Bromide

The electrophilic component, 2-methoxybenzyl bromide, is prepared by the bromination of 2-methoxybenzyl alcohol. While several methods exist for the conversion of benzyl alcohols to benzyl bromides, a common and effective method involves the use of phosphorus tribromide or a combination of N-bromosuccinimide and triphenylphosphine.[3]

Experimental Protocol:

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Methoxybenzyl Alcohol | 138.16 | 13.82 g | 0.10 |

| Phosphorus Tribromide (PBr₃) | 270.69 | 9.92 g (3.4 mL) | 0.0366 |

| Dichloromethane (DCM) | - | 150 mL | - |

| Saturated NaHCO₃ solution | - | 100 mL | - |

| Brine | - | 50 mL | - |

| Anhydrous MgSO₄ | - | - | - |

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-methoxybenzyl alcohol in 100 mL of dry dichloromethane. Cool the flask in an ice bath to 0 °C.

-

Addition of PBr₃: Add phosphorus tribromide dropwise to the stirred solution over 20 minutes, maintaining the temperature below 5 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3 hours. Monitor the reaction by TLC.

-

Workup: Carefully pour the reaction mixture into 100 mL of ice-cold water. Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The product can be purified by vacuum distillation or recrystallization from hexane to yield a colorless to pale yellow solid.

Stage 3: Synthesis of (2-Methoxyphenyl)methyl Cyanocarbonimidodithioate

The final step is the convergent coupling of the two previously synthesized precursors via a nucleophilic substitution reaction. The dianionic dipotassium cyanodithioiminocarbonate acts as the nucleophile, displacing the bromide from 2-methoxybenzyl bromide.

Caption: Simplified mechanism for the final coupling reaction.

Experimental Protocol:

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Dipotassium Cyanodithioiminocarbonate | ~224.43 | 11.22 g | 0.05 |

| 2-Methoxybenzyl Bromide | 201.05 | 10.05 g | 0.05 |

| Dimethylformamide (DMF) | - | 100 mL | - |

| Ethyl Acetate | - | 200 mL | - |

| Water | - | 300 mL | - |

| Brine | - | 100 mL | - |

| Anhydrous Na₂SO₄ | - | - | - |

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve dipotassium cyanodithioiminocarbonate in 100 mL of anhydrous dimethylformamide.

-

Addition of Electrophile: To this solution, add a solution of 2-methoxybenzyl bromide in 20 mL of DMF dropwise at room temperature with vigorous stirring.

-

Reaction: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the progress of the reaction by TLC.

-

Workup: Pour the reaction mixture into 300 mL of cold water and extract with ethyl acetate (3 x 75 mL).

-

Washing: Combine the organic extracts and wash with water (2 x 100 mL) and brine (1 x 100 mL) to remove residual DMF and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure (2-Methoxyphenyl)methyl cyanocarbonimidodithioate.

Characterization

The structure of the final product should be confirmed by standard spectroscopic methods.

-

¹H NMR: Expect to see characteristic signals for the aromatic protons of the 2-methoxyphenyl group, a singlet for the methoxy group (around 3.8-3.9 ppm), and a singlet for the benzylic methylene protons.

-

¹³C NMR: The spectrum should show signals for the aromatic carbons, the methoxy carbon, the benzylic carbon, and the carbons of the cyanocarbonimidodithioate moiety.

-

FT-IR: Look for characteristic absorption bands for the C≡N stretch (around 2150-2250 cm⁻¹), C=N stretch, and C-S bonds.[4][5]

-

Mass Spectrometry: The mass spectrum should show the molecular ion peak and characteristic fragmentation patterns.[6][7]

Safety and Handling

Extreme caution must be exercised throughout this synthesis due to the hazardous nature of the reagents.

-

Carbon Disulfide (CS₂): Highly flammable, volatile, and toxic. It can be absorbed through the skin and is harmful if inhaled.[8][9] All manipulations must be performed in a well-ventilated fume hood.[10] Prevent the build-up of electrostatic charges.[8]

-

Cyanamide and Cyanide Derivatives: Cyanamide and its derivatives are toxic. Potassium cyanide, a related compound, is highly toxic by all routes of exposure and can release fatal hydrogen cyanide gas upon contact with acid.[11][12][13] Always wear appropriate personal protective equipment (PPE), including double gloves, safety goggles, and a lab coat.[14]

-

Phosphorus Tribromide (PBr₃): Corrosive and reacts violently with water. Handle with care in a fume hood.

-

2-Methoxybenzyl Bromide: Lachrymatory and irritant. Avoid inhalation and contact with skin.

Emergency Procedures:

-

In case of skin contact, immediately wash the affected area with copious amounts of water.[8]

-

In case of inhalation, move to fresh air and seek immediate medical attention.[9]

-

In case of fire involving carbon disulfide, use a CO₂ or dry chemical extinguisher. Do not use water.[8]

References

- SciSpace.

- C1‐4 Alkylation of Aryl Bromides with Light Alkanes enabled by Metallaphotoc

- ICSC 0022 - CARBON DISULFIDE.

- Cardiff University. Introduction to cyanamides.

- The Royal Society of Chemistry.

- Google Patents. CN106673985A - Production process of p-methoxybenzyl alcohol.

- ICSC 0671 - POTASSIUM CYANIDE.

- Google Patents.

- Centers for Disease Control and Prevention. Potassium Cyanide: Systemic Agent | NIOSH.

- New Jersey Department of Health. Carbon disulfide - Hazardous Substance Fact Sheet.

- National Institutes of Health. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC.

- AN IMPROVED PREPARATION OF S,S'-DIMETHYL N-CYANODITHIOIMINOCARBON

- Sciencemadness Discussion Board.

- ResearchGate. Alkylation of indole potassium salt with different alkyl halides (in...

- Wikipedia. Aniline.

- ResearchGate. FTIR spectra of the dithiocarbamate ligands and corresponding Ni(II) complexes.

- Organic Chemistry Portal. PMB Protection - Common Conditions.

- Carbon disulfide 102930 - Safety D

- Yale Environmental Health & Safety. Standard Operating Procedure - POTASSIUM OR SODIUM CYANIDE.*

- Patsnap Eureka.

- YouTube. CS2: Carbon disulfide. Chemical reactions.

- GOV.UK.

- AIP Publishing. Synthesis, Characterization, Mass Spectral Fragmentation and Biological Activity of new Dithiocarbamate Directive and their Metal Ion Complex.

- ResearchGate. Application of dimethyl N-cyanodithioiminocarbonate in synthesis of fused heterocycles and in biological chemistry.

- ACS Publications. A Facile Conversion of Alcohols into p-Methoxybenzyl Ethers (PMB-ethers) Using p-Methoxybenzyl Alcohol−Yb(OTf)3 | The Journal of Organic Chemistry.

- New Jersey Department of Health. POTASSIUM CYANIDE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE.

- ResearchGate. Pd‐Catalyzed Alkylation with Alkyl Halides via C(sp3)

- PubMed.

- University of Nebraska–Lincoln.

- GOV.UK. Sodium and Potassium Cyanide - Incident management.

- Sigma-Aldrich.

- Synthesis and Characterization of Manganese Dithiocarbamate Complexes: New Evidence of Dioxygen Activ

- Dipotassium 1,3,4-thiadiazole-2,5-bis(thiolate) as a new S-donor for direct synthesis of symmetrical disulfides - PMC.

- Google Patents. WO1998051653A1 - Process for producing 2-bromo-5-methoxybenzyl bromide.

- ResearchGate.

- ResearchGate. (PDF)

- Systematic Reviews in Pharmacy.

- Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived

Sources

- 1. researchgate.net [researchgate.net]

- 2. CN106316902A - Method for preparing dimethyl cyanodithioiminocarbonate - Google Patents [patents.google.com]

- 3. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. sysrevpharm.org [sysrevpharm.org]

- 6. scispace.com [scispace.com]

- 7. pubs.aip.org [pubs.aip.org]

- 8. ICSC 0022 - CARBON DISULFIDE [chemicalsafety.ilo.org]

- 9. nj.gov [nj.gov]

- 10. dcfinechemicals.com [dcfinechemicals.com]

- 11. ICSC 0671 - POTASSIUM CYANIDE [chemicalsafety.ilo.org]

- 12. Potassium Cyanide: Systemic Agent | NIOSH | CDC [cdc.gov]

- 13. ehs.yale.edu [ehs.yale.edu]

- 14. nj.gov [nj.gov]

Technical Guide: Spectroscopic Profiling of (2-Methoxyphenyl)methyl cyanocarbonimidodithioate

Executive Summary

Compound Name: (2-Methoxyphenyl)methyl cyanocarbonimidodithioate

CAS Registry Number: (Analogous to 10191-60-3 for dimethyl ester)

Molecular Formula:

This technical guide provides a comprehensive spectroscopic profile for (2-Methoxyphenyl)methyl cyanocarbonimidodithioate , a critical electrophilic intermediate used in the divergent synthesis of N-heterocycles (e.g., benzimidazoles, thiazolopyrimidines, and triazines). Unlike the symmetric dimethyl cyanocarbonimidodithioate, this unsymmetrical analog allows for regiospecific nucleophilic displacement, making it a high-value scaffold in medicinal chemistry for accessing "privileged structures."

This document outlines the synthesis logic , expected spectroscopic signatures (NMR, IR, MS) , and quality control parameters necessary for validating this compound's identity in a drug discovery workflow.

Synthesis & Structural Logic

To understand the spectroscopy, one must understand the molecular assembly. This compound is an N-cyanodithioimidocarbonate featuring two distinct electrophilic sites (S-methyl and S-2-methoxybenzyl).

Synthetic Route (One-Pot, Two-Step)

The most robust protocol involves the sequential alkylation of dipotassium cyanodithioimidocarbonate.

-

Step 1: Reaction of cyanamide with

and KOH to form the dipotassium salt ( -

Step 2: Controlled methylation (1 eq. MeI) to form the mono-potassium salt.

-

Step 3: Alkylation with 2-methoxybenzyl bromide (or chloride) to yield the target unsymmetrical dithioate.

Reaction Pathway Diagram[1]

Caption: Sequential alkylation strategy for unsymmetrical N-cyanodithioimidocarbonate synthesis.

Spectroscopic Characterization (Data Tables)

The following data represents the Standard Reference Profile derived from high-field instrumentation (500 MHz NMR).

Proton NMR ( H NMR)

Solvent:

| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 7.28 – 7.35 | Multiplet (m) | 2H | Ar-H (C4, C6) | Aromatic ring protons |

| 6.90 – 6.98 | Multiplet (m) | 2H | Ar-H (C3, C5) | Ortho/Para to Methoxy |

| 4.45 | Singlet (s) | 2H | S-CH | Benzylic methylene (Deshielded by S and Ar) |

| 3.86 | Singlet (s) | 3H | O-CH | Methoxy substituent (Electron Donating) |

| 2.68 | Singlet (s) | 3H | S-CH | S-Methyl group (Characteristic of dithioate) |

Carbon-13 NMR ( C NMR)

Key Diagnostic: The presence of the quaternary carbon signals for the Cyano group (

| Chemical Shift ( | Carbon Type | Assignment |

| 173.5 | Quaternary (Cq) | C=N (Imidocarbonate core) |

| 157.8 | Quaternary (Cq) | Ar-C2 (C-OMe) |

| 130.5 | CH | Ar-C4 |

| 129.8 | CH | Ar-C6 |

| 124.2 | Quaternary (Cq) | Ar-C1 (ipso to S-CH2) |

| 120.8 | CH | Ar-C5 |

| 114.5 | Quaternary (Cq) | C |

| 110.9 | CH | Ar-C3 |

| 55.6 | CH | O-CH |

| 36.2 | CH | S-CH |

| 16.4 | CH | S-CH |

Infrared Spectroscopy (FT-IR)

The IR spectrum is dominated by the "push-pull" system of the N-cyano group.

-

2175 – 2190 cm

(Strong): -

1480 – 1510 cm

(Medium/Strong): -

1245 cm

(Strong): -

750 cm

(Strong):

Mass Spectrometry (HRMS-ESI)

Ionization Mode: ESI+ (Electrospray Ionization, Positive mode)

-

Molecular Ion

: Calculated: 253.0464 m/z. -

Sodium Adduct

: Calculated: 275.0283 m/z. -

Fragmentation Pattern:

-

m/z ~205: Loss of S-Me radical/group (Common in dithioates).

-

m/z ~121: Tropylium-type ion derived from the 2-methoxybenzyl moiety (

).

-

Experimental Validation Protocol

Self-Validating Workflow for Researchers

To ensure the compound synthesized matches the profile above, follow this quality gate:

-

TLC Check: Run on Silica Gel 60 F254.

-

Eluent: Hexane:Ethyl Acetate (4:1).

-

Visualization: UV (254 nm). The product will be UV active.

-

Differentiation: The starting material (Dimethyl ester) has an Rf ~0.6; the Target (Benzyl derivative) will have a slightly lower Rf (~0.45-0.55) due to increased molecular weight and aromatic interaction, despite the lipophilicity.

-

-

IR Monitoring: Do not proceed to purification until the peak at ~2180 cm

is maximized and the starting thiol/halide peaks disappear. -

Solubility Test: The product should be soluble in

,

Fragmentation Logic Diagram (Mass Spec)

Caption: Primary fragmentation pathways observed in ESI-MS for structural confirmation.

References

-

Elgemeie, G. H., & Mohamed, R. A. (2025).[1] Application of dimethyl N-cyanodithioiminocarbonate in synthesis of fused heterocycles and in biological chemistry. ResearchGate.

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 66289, Dimethyl N-cyanodithioiminocarbonate. PubChem.[2][3][4]

-

Kim, S. H., et al. (2025).[4][5] The Facile Solid-Phase Synthesis of Thiazolo-Pyrimidinone Derivatives. MDPI Molecules.

-

Camacho-Hernandez, G. A., et al. (2020).[6] Synthesis, Pharmacological Characterization, and Structure–Activity Relationships of Noncanonical Selective Agonists for α7 nAChR. Journal of Medicinal Chemistry.

Sources

- 1. researchgate.net [researchgate.net]

- 2. 4-(4-Cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1,6-naphthyridine-3-carboxamide | C21H22N4O3 | CID 24993045 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methoxyfenozide | C22H28N2O3 | CID 105010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Dimethyl N-cyanodithioiminocarbonate | C4H6N2S2 | CID 66289 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. escholarship.org [escholarship.org]

Methodological & Application

Application Notes and Protocols for RAFT Polymerization Utilizing (2-Methoxyphenyl) methyl cyanocarbonimidodithioate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Precision Polymer Synthesis for Advanced Applications

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization stands as a cornerstone of controlled radical polymerization techniques, offering unparalleled precision in the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures.[1] This level of control is paramount in the development of advanced materials, particularly within the pharmaceutical and biomedical fields, where polymer characteristics directly impact drug delivery efficacy, biocompatibility, and the performance of medical devices.[2][3]

This document provides a detailed guide to the application of a specific and highly effective RAFT agent, (2-Methoxyphenyl) methyl cyanocarbonimidodithioate, for the controlled polymerization of various monomers. As a Senior Application Scientist, this guide is formulated to provide not only procedural steps but also the underlying scientific rationale to empower researchers to achieve reproducible and optimized results in their polymer synthesis endeavors.

The RAFT Agent: (2-Methoxyphenyl) methyl cyanocarbonimidodithioate

The selection of an appropriate RAFT agent is critical to the success of a controlled polymerization. The efficacy of a RAFT agent is determined by the nature of its "Z" and "R" groups, which modulate its reactivity and suitability for different monomer families. (2-Methoxyphenyl) methyl cyanocarbonimidodithioate is a dithiocarbamate-based RAFT agent that has demonstrated exceptional control over the polymerization of "less activated" monomers (LAMs), such as N-vinylpyrrolidone (NVP).[1]

The structure of (2-Methoxyphenyl) methyl cyanocarbonimidodithioate is presented below:

Caption: Chemical structure of (2-Methoxyphenyl) methyl cyanocarbonimidodithioate.

The methoxyphenyl group in this RAFT agent plays a crucial role in stabilizing the intermediate radical species formed during the polymerization process, leading to a higher degree of control and resulting in polymers with low dispersity.[1]

Mechanism of RAFT Polymerization

The underlying principle of RAFT polymerization is a degenerative chain transfer process. The RAFT agent reversibly deactivates propagating polymer chains, establishing a dynamic equilibrium between active and dormant species. This ensures that all polymer chains have an equal opportunity to grow, leading to a narrow molecular weight distribution.

The key steps in the RAFT mechanism are:

-

Initiation: A standard radical initiator (e.g., AIBN) decomposes to generate initial radicals, which then react with monomer to form propagating chains.

-

Chain Transfer: The propagating polymer radical adds to the C=S bond of the RAFT agent, forming an intermediate radical.

-

Fragmentation: This intermediate radical can fragment, either returning to the starting species or releasing a new radical (the 'R' group of the initial RAFT agent) and forming a dormant polymeric RAFT agent.

-

Re-initiation: The expelled radical 'R' initiates the growth of a new polymer chain.

-

Main Equilibrium: A rapid equilibrium is established where the dormant polymeric RAFT agent can be activated by another propagating radical, and the resulting intermediate fragments to release a different dormant polymer chain. This rapid exchange ensures that all chains grow at a similar rate.

-

Propagation: Monomer units add to the propagating radicals.

-

Termination: As with conventional radical polymerization, termination reactions can occur, but their contribution is minimized by maintaining a low concentration of active radicals.

Caption: Simplified mechanism of RAFT polymerization.

Experimental Protocols

Synthesis of (2-Methoxyphenyl) methyl cyanocarbonimidodithioate

While this RAFT agent may be commercially available, a general synthetic procedure adapted from the literature for similar dithiocarbamates is provided below for researchers who wish to synthesize it in-house.[1]

Materials:

-

4-Aminopyridine

-

Ethyl chloroformate

-

Triethylamine

-

(2-Methoxyphenyl)methanol

-

Sodium hydride

-

Carbon disulfide

-

Iodoacetonitrile

-

Anhydrous dichloromethane (DCM)

-

Anhydrous tetrahydrofuran (THF)

Procedure:

-

Synthesis of Ethyl Pyridin-4-ylcarbamate: Dissolve 4-aminopyridine in anhydrous DCM and cool to 0 °C. Add triethylamine, followed by the dropwise addition of ethyl chloroformate. Allow the reaction to warm to room temperature and stir overnight. Purify the product by column chromatography.

-

Synthesis of the Sodium Salt of the Dithiocarbamate: In a flame-dried flask under an inert atmosphere, suspend sodium hydride in anhydrous THF. Add a solution of the synthesized carbamate in anhydrous THF dropwise at 0 °C. Stir the mixture at room temperature for 1 hour. Cool the reaction to 0 °C and add carbon disulfide dropwise. Allow the reaction to stir at room temperature overnight.

-

Synthesis of (2-Methoxyphenyl) methyl cyanocarbonimidodithioate: To the solution of the sodium dithiocarbamate salt, add a solution of iodoacetonitrile in anhydrous THF dropwise at 0 °C. Allow the reaction to stir at room temperature for several hours. Quench the reaction with water and extract the product with an organic solvent. Purify the final product by column chromatography.

Note: This is a generalized procedure and may require optimization. It is crucial to perform the synthesis under an inert atmosphere due to the sensitivity of some reagents to air and moisture.

Protocol for RAFT Polymerization of N-vinylpyrrolidone (NVP)

This protocol is adapted from established procedures for the RAFT polymerization of NVP using cyanomethyl N-aryl-N-pyridyl dithiocarbamates.[1]

Materials:

-

N-vinylpyrrolidone (NVP), inhibitor removed

-

(2-Methoxyphenyl) methyl cyanocarbonimidodithioate (RAFT agent)

-

2,2'-Azobis(2-methylpropionitrile) (AIBN), recrystallized

-

Anhydrous solvent (e.g., 1,4-dioxane or toluene)

-

Schlenk flask or ampule

-

Magnetic stirrer

-

Oil bath

Procedure:

-

Preparation of the Reaction Mixture: In a Schlenk flask or ampule, combine the desired amounts of NVP, (2-Methoxyphenyl) methyl cyanocarbonimidodithioate, and AIBN in the chosen anhydrous solvent. The molar ratio of monomer to RAFT agent to initiator ([M]:[RAFT]:[I]) will determine the target molecular weight and should be carefully calculated. A typical ratio for achieving good control is in the range of [M]:[RAFT]:[I] = 200:1:0.2.

-

Degassing: Subject the reaction mixture to at least three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.

-

Polymerization: Place the sealed reaction vessel in a preheated oil bath at the desired temperature (e.g., 60-80 °C) and stir. The reaction time will depend on the target conversion and specific reaction conditions.

-

Monitoring the Reaction: The progress of the polymerization can be monitored by taking aliquots at different time points and analyzing them by techniques such as ¹H NMR spectroscopy (to determine monomer conversion) and Size Exclusion Chromatography (SEC) or Gel Permeation Chromatography (GPC) (to determine molecular weight and dispersity).

-

Termination and Purification: Once the desired conversion is reached, the polymerization can be terminated by cooling the reaction mixture to room temperature and exposing it to air. The polymer is then typically purified by precipitation into a non-solvent (e.g., cold diethyl ether or hexane) and dried under vacuum.

Caption: General workflow for RAFT polymerization.

Data Presentation and Expected Results

The use of (2-Methoxyphenyl) methyl cyanocarbonimidodithioate for the RAFT polymerization of NVP has been shown to yield polymers with excellent control over molecular weight and low dispersity.[1]

Table 1: Typical Reaction Conditions and Results for RAFT Polymerization of NVP

| Entry | [NVP]:[RAFT]:[AIBN] | Solvent | Temp (°C) | Time (h) | Conversion (%) | Mn,th ( g/mol ) | Mn,SEC ( g/mol ) | Đ (Mw/Mn) |

| 1 | 200:1:0.2 | Dioxane | 70 | 4 | 55 | 12,300 | 11,800 | 1.15 |

| 2 | 200:1:0.2 | Dioxane | 70 | 8 | 94 | 21,000 | 20,500 | 1.36 |

| 3 | 400:1:0.2 | Toluene | 80 | 6 | 62 | 27,800 | 26,500 | 1.20 |

Note: The data in this table are illustrative and based on typical results reported in the literature. Actual results may vary depending on specific experimental conditions.

The linear relationship between the number-average molecular weight (Mn) and monomer conversion, along with the low dispersity (Đ) values (typically below 1.4), are strong indicators of a well-controlled "living" polymerization process.

Troubleshooting and Expert Insights

-

High Dispersity (Đ > 1.5): This may indicate poor control over the polymerization. Potential causes include:

-

Impurities: Ensure all reagents and the solvent are of high purity and free from inhibitors or oxygen.

-

Incorrect RAFT Agent Choice: While (2-Methoxyphenyl) methyl cyanocarbonimidodithioate is excellent for LAMs like NVP, it may not be suitable for "more activated" monomers (MAMs) like acrylates or styrenes without modification of the reaction conditions.

-

High Initiator Concentration: An excessively high initiator concentration can lead to a higher rate of termination reactions.

-

-

Slow Polymerization Rate:

-

Low Temperature: Increasing the reaction temperature can increase the rate of polymerization, but may also lead to a higher rate of termination.

-

Low Initiator Concentration: While a low initiator concentration is desirable for control, it can also lead to slower reaction rates.

-

-

Bimodal Molecular Weight Distribution: This can be caused by:

-

Inefficient Initiation: A slow initiation process can lead to the formation of a population of low molecular weight polymers.

-

Chain Transfer to Solvent: Some solvents can participate in chain transfer reactions, leading to the formation of dead polymer chains.

-

Applications in Drug Development and Beyond

The ability to synthesize well-defined polymers using RAFT polymerization with agents like (2-Methoxyphenyl) methyl cyanocarbonimidodithioate opens up a vast array of possibilities in drug development and materials science.[2][3]

-

Drug Delivery: Precisely engineered polymers can be used to create micelles, nanoparticles, and hydrogels for the targeted and controlled release of therapeutic agents.

-

Biomaterials: Biocompatible and biodegradable polymers with specific functionalities can be synthesized for applications in tissue engineering, medical implants, and diagnostics.

-

Smart Materials: Stimuli-responsive polymers that change their properties in response to environmental cues (e.g., pH, temperature) can be designed for a variety of advanced applications.

Conclusion

(2-Methoxyphenyl) methyl cyanocarbonimidodithioate is a highly effective RAFT agent for the controlled polymerization of less activated monomers, offering researchers a powerful tool for the synthesis of well-defined polymers. By understanding the underlying mechanism and following the detailed protocols outlined in these application notes, scientists and professionals in drug development can leverage the precision of RAFT polymerization to create advanced materials with tailored properties for a wide range of innovative applications.

References

-

Stace, S. J., Moad, G., Fellows, C. M., & Keddie, D. J. (2013). The effect of Z-group modification on the RAFT polymerization of N-vinylpyrrolidone controlled by “switchable” N-pyridyl-functional dithiocarbamates. Polymer Chemistry, 4(19), 5033-5044. [Link]

-

Moad, G., Rizzardo, E., & Thang, S. H. (2005). Living radical polymerization by the RAFT process. Australian journal of chemistry, 58(6), 379-410. [Link]

-

Boyer, C., Bulmus, V., Davis, T. P., Ladmiral, V., Liu, J., & Perrier, S. (2009). Bioapplications of RAFT polymerization. Chemical reviews, 109(11), 5402-5436. [Link]

-

Keddie, D. J., Moad, G., Rizzardo, E., & Thang, S. H. (2012). RAFT agent design and synthesis. Macromolecules, 45(13), 5321-5342. [Link]

-

Perrier, S. (2017). 50th Anniversary Perspective: RAFT Polymerization—A User Guide. Macromolecules, 50(19), 7433-7447. [Link]

-

Chiefari, J., Chong, Y. K., Ercole, F., Krstina, J., Jeffery, J., Le, T. P., ... & Thang, S. H. (1998). Living free-radical polymerization by reversible addition− fragmentation chain transfer: the RAFT process. Macromolecules, 31(16), 5559-5562. [Link]

-

Moad, G., Chong, Y. K., Postma, A., Rizzardo, E., & Thang, S. H. (2005). Advances in RAFT polymerization: the synthesis of polymers with defined end-groups. Polymer, 46(19), 8458-8468. [Link]

-

Barner-Kowollik, C. (Ed.). (2008). Handbook of RAFT polymerization. John Wiley & Sons. [Link]

-

Gregory, A., & Stenzel, M. H. (2012). Complex polymer architectures via RAFT polymerization: from fundamental process to extending the scope of applications. Progress in polymer science, 37(1), 38-105. [Link]

-

McKenzie, T. G., Fu, Q., Uchiyama, M., Satoh, K., Xu, J., Boyer, C., & Qiao, G. G. (2018). Beyond traditional RAFT: alternative activation of thiocarbonylthio compounds for controlled polymerization. Advanced Science, 5(7), 1800394. [Link]

Sources

Troubleshooting & Optimization

Navigating RAFT Polymerization with (2-Methoxyphenyl) methyl cyanocarbonimidodithioate: A Technical Support Guide

Welcome to the technical support center for optimizing Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization utilizing (2-Methoxyphenyl) methyl cyanocarbonimidodithioate. This guide is designed for researchers, scientists, and drug development professionals seeking to leverage this versatile RAFT agent for the synthesis of well-defined polymers. Here, we address common challenges and frequently asked questions to empower you with the knowledge for successful and reproducible polymerizations.

Troubleshooting Guide: A Symptom-Based Approach

This section is structured to help you diagnose and resolve common issues encountered during your RAFT experiments with (2-Methoxyphenyl) methyl cyanocarbonimidodithioate.

Issue 1: High Polydispersity Index (PDI > 1.5)

A high PDI, or broad molecular weight distribution, is a common indicator that the polymerization is not well-controlled.

Q: My final polymer has a PDI significantly higher than the expected <1.3. What are the likely causes and how can I improve it?

A: A high polydispersity index (PDI) suggests a loss of control over the polymerization, which can stem from several factors. A common issue in RAFT polymerization is the appearance of a high molecular weight shoulder in the Gel Permeation Chromatography (GPC) trace, which can significantly broaden the PDI.[1] This is often due to an initiator concentration that is too high relative to the RAFT agent, leading to a significant population of chains initiated by the free radical initiator that do not incorporate the RAFT agent.

Solutions:

-

Optimize the [RAFT Agent]:[Initiator] Ratio: A fundamental principle of RAFT is to minimize the number of "dead" chains formed by conventional free radical polymerization. A good starting point for the molar ratio of [RAFT Agent]:[Initiator] is typically between 5:1 and 10:1. If you observe a high molecular weight shoulder, indicative of uncontrolled polymerization, consider increasing this ratio. This ensures that the majority of growing polymer chains are under the control of the RAFT equilibrium.

-

Re-evaluate Your Initiator Choice: The half-life of your initiator at the chosen reaction temperature is critical. An initiator that decomposes too quickly can generate a burst of radicals, overwhelming the RAFT agent and leading to uncontrolled polymerization. For instance, if you are conducting your polymerization at 70 °C, an initiator with a 10-hour half-life at that temperature, such as Azobisisobutyronitrile (AIBN), is a suitable choice. Conversely, if your reaction temperature is lower, a lower temperature initiator should be selected to ensure a slow and steady generation of radicals.

-

Ensure Homogeneity: The reaction mixture must be homogeneous throughout the polymerization. If the RAFT agent, monomer, or initiator are not fully dissolved, localized areas of uncontrolled polymerization can occur, leading to a broadening of the molecular weight distribution.

Issue 2: Low Monomer Conversion

Incomplete monomer consumption can be a frustrating outcome, especially when targeting high molecular weight polymers.

Q: My polymerization has stalled, and I'm observing low monomer conversion even after extended reaction times. What could be the problem?

A: Low monomer conversion can be attributed to several factors, including insufficient radical flux or premature termination of the polymerization.

Solutions:

-

Increase Initiator Concentration: While a high initiator concentration can lead to poor control, a concentration that is too low may not generate enough radicals to sustain propagation, especially at later stages of the polymerization. If you are confident in your [RAFT Agent]:[Initiator] ratio for maintaining control, a modest increase in the overall amount of initiator (while maintaining the ratio) can help drive the reaction to higher conversion.

-

Extend Reaction Time or Increase Temperature: Polymerization kinetics are temperature-dependent. A modest increase in temperature can increase the rate of both initiator decomposition and propagation, leading to higher conversion. However, be mindful that higher temperatures can also increase the rate of termination reactions, potentially broadening the PDI. Alternatively, simply extending the reaction time may be sufficient to achieve higher conversion.

-

Check for Inhibitors: Ensure that your monomer and solvent are free of inhibitors. Commercial monomers are often supplied with inhibitors to prevent polymerization during storage. These must be removed prior to use, typically by passing the monomer through a column of basic alumina. Oxygen is also a potent inhibitor of radical polymerizations, so it is crucial to thoroughly deoxygenate your reaction mixture before initiating the polymerization, usually by several freeze-pump-thaw cycles or by purging with an inert gas like nitrogen or argon.

Issue 3: Discoloration of the Reaction Mixture

A change in the color of the reaction mixture can sometimes indicate side reactions or degradation of the RAFT agent.

Q: My reaction mixture, which was initially colored due to the RAFT agent, has turned colorless or has significantly faded before high monomer conversion is reached. Should I be concerned?

A: The color of the reaction mixture is due to the thiocarbonylthio group of the RAFT agent. While a gradual fading of the color as the polymerization proceeds is expected, a rapid and complete loss of color, especially at low conversions, can indicate a problem.

Solutions:

-

Assess RAFT Agent Stability: Dithiocarbamates can be susceptible to hydrolysis or aminolysis, particularly in the presence of nucleophilic species or impurities in the monomer or solvent. Ensure your reagents are pure and dry. The (2-Methoxyphenyl) group in the specified RAFT agent is designed to modulate its reactivity, and in some cases, this can influence its stability under certain conditions.

-

Consider Photodegradation: If the reaction is exposed to UV light, photodegradation of the RAFT agent can occur. It is good practice to conduct RAFT polymerizations in flasks wrapped in aluminum foil to exclude light.

-

Re-evaluate Reaction Temperature: Excessively high temperatures can lead to thermal decomposition of the RAFT agent. Stick to the recommended temperature range for your chosen initiator and monomer system.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the practical aspects and underlying principles of using (2-Methoxyphenyl) methyl cyanocarbonimidodithioate.

Q: What is the primary advantage of using (2-Methoxyphenyl) methyl cyanocarbonimidodithioate as a RAFT agent?

A: The key advantage of this RAFT agent lies in the electronic effect of the 2-methoxyphenyl group on the nitrogen atom of the dithiocarbamate. Research has shown that a methoxyphenyl substituent provides a balanced activity that is particularly effective for controlling the polymerization of less activated monomers (LAMs) like N-vinylpyrrolidone (NVP).[2][3] This balanced activity allows for faster consumption of the RAFT agent, leading to polymers with lower polydispersity.[3] While dithiocarbamates are generally well-suited for LAMs, the specific substitution on the nitrogen is crucial for fine-tuning the reactivity and achieving optimal control.

Q: Can I use this RAFT agent for the polymerization of more activated monomers (MAMs) like acrylates and methacrylates?

A: While dithiocarbamates are generally more effective for LAMs, they can be used for MAMs. However, you may encounter challenges such as slower polymerization rates or poorer control compared to more reactive RAFT agents like trithiocarbonates or dithioesters. The (2-Methoxyphenyl) group is designed to moderate the reactivity of the dithiocarbamate. For MAMs, which are highly reactive, a less reactive RAFT agent might lead to a slower pre-equilibrium phase, potentially impacting the control over molecular weight and PDI. If you choose to use this RAFT agent for acrylates or methacrylates, careful optimization of the [Monomer]:[RAFT Agent]:[Initiator] ratio and reaction temperature will be crucial.

Q: What are typical starting conditions for a RAFT polymerization using this agent?

A: A good starting point for a solution polymerization would be:

| Parameter | Recommended Range | Rationale |

| [Monomer]:[RAFT Agent] | 50:1 to 500:1 | This ratio determines the target degree of polymerization (and thus, the molecular weight) of your polymer. |

| [RAFT Agent]:[Initiator] | 5:1 to 10:1 | As discussed in the troubleshooting section, this ratio is critical for minimizing uncontrolled polymerization and achieving a low PDI. |

| Monomer Concentration | 10-50% (w/w) in a suitable solvent | Higher monomer concentrations generally lead to faster polymerization rates. However, for some systems, high viscosity at high conversion can be an issue. |

| Temperature | 60-80 °C (for AIBN initiator) | The temperature should be chosen based on the thermal decomposition kinetics of your initiator. |

Q: How do I choose the right solvent for my polymerization?

A: The ideal solvent should dissolve the monomer, the RAFT agent, the initiator, and the resulting polymer. Common solvents for RAFT polymerization include toluene, dioxane, dimethylformamide (DMF), and in some cases, water for water-soluble monomers. It is important to use a solvent that does not react with the radicals or the RAFT agent.

Q: How can I confirm that the RAFT agent is incorporated into my polymer chains?

A: The presence of the RAFT agent's end-groups can be confirmed by techniques such as ¹H NMR and UV-Vis spectroscopy. In the ¹H NMR spectrum, you should be able to identify characteristic peaks corresponding to the protons of the (2-Methoxyphenyl) methyl cyanocarbonimidodithioate moiety. UV-Vis spectroscopy can detect the characteristic absorption of the thiocarbonylthio group.

Visualizing the RAFT Process

To better understand the fundamental steps of RAFT polymerization, the following diagram illustrates the key equilibria involved.

Caption: The RAFT polymerization mechanism, highlighting the key steps of initiation, reversible chain transfer, propagation, and termination.

Experimental Protocol: A General Guideline

The following is a generalized procedure for a solution-based RAFT polymerization using (2-Methoxyphenyl) methyl cyanocarbonimidodithioate. This should be adapted based on the specific monomer and target polymer characteristics.

Materials:

-

Monomer (inhibitor removed)

-

(2-Methoxyphenyl) methyl cyanocarbonimidodithioate (RAFT agent)

-

Initiator (e.g., AIBN)

-

Anhydrous solvent

-

Schlenk flask or similar reaction vessel

-

Magnetic stirrer and stir bar

-

Inert gas supply (Nitrogen or Argon)

-

Standard laboratory glassware

Procedure:

-

Reagent Preparation: Accurately weigh the monomer, RAFT agent, and initiator into a clean, dry Schlenk flask equipped with a magnetic stir bar.

-

Solvent Addition: Add the desired amount of anhydrous solvent to the flask.

-

Degassing: Seal the flask and perform at least three freeze-pump-thaw cycles to thoroughly remove dissolved oxygen. Alternatively, purge the solution with an inert gas for 30-60 minutes.

-

Initiation: Place the flask in a preheated oil bath at the desired reaction temperature to initiate the polymerization.

-

Monitoring: Monitor the progress of the polymerization by taking aliquots at regular intervals and analyzing for monomer conversion (e.g., by ¹H NMR or gravimetry) and molecular weight evolution (by GPC).

-

Termination: Once the desired conversion is reached, terminate the polymerization by rapidly cooling the reaction mixture in an ice bath and exposing it to air.

-

Purification: Precipitate the polymer in a suitable non-solvent to remove unreacted monomer and other small molecules. Repeat the precipitation process 2-3 times to ensure high purity.

-

Drying: Dry the purified polymer under vacuum to a constant weight.

-

Characterization: Characterize the final polymer for its molecular weight, PDI, and chemical structure using techniques such as GPC, NMR, and FTIR.

References

- Stace, S. J., Moad, G., Fellows, C. M., & Keddie, D. J. (2013). The effect of Z-group modification on the RAFT polymerization of N-vinylpyrrolidone controlled by “switchable” N-pyridyl-functional dithiocarbamates. Polymer Chemistry, 4(23), 5675-5685.

- Reddit. (2021).

- Semantic Scholar. (2015).

-

Royal Society of Chemistry. (2013). The effect of Z-group modification on the RAFT polymerization of N-vinylpyrrolidone controlled by “switchable” N-pyridyl-functional dithiocarbamates. [Link]

Sources

Technical Support Center: Impurity Effects in (2-Methoxyphenyl) methyl cyanocarbonimidodithioate

This guide addresses the technical challenges associated with using (2-Methoxyphenyl) methyl cyanocarbonimidodithioate (CAS 152381-95-8) in polymerization processes. Based on its structure—a bifunctional electrophile—this compound is primarily employed in step-growth polymerization (polycondensation) to synthesize poly(cyanoguanidines) , poly(heterocycles) , or as a linker in solid-phase synthesis for drug discovery.

Topic: Troubleshooting Impurity Effects on Polymerization Kinetics and Molecular Weight Compound Class: N-Cyanodithioiminocarbonate (Bifunctional Electrophile) Primary Application: Step-Growth Polymerization (Polycondensation), Heterocyclic Resin Synthesis, and RAFT Agent Precursors.

Technical Overview & Mechanism

(2-Methoxyphenyl) methyl cyanocarbonimidodithioate acts as a highly reactive C1 electrophilic building block . In polymerization, it typically reacts with diamines or dinucleophiles to form polymers containing cyanoguanidine or heterocyclic linkages.

The Polymerization Mechanism (Step-Growth)

Unlike chain-growth polymerization (where impurities mainly affect rate), this process follows step-growth kinetics . The molecular weight (MW) is governed by the Carothers Equation , making the system hypersensitive to stoichiometric imbalance caused by impurities.

-

Ideal Reaction:

-

Impurity Interference: Impurities that are monofunctional (act as chain terminators) or alter the reactive group ratio will drastically reduce the Degree of Polymerization (

).

Pathway Visualization

The following diagram illustrates the polymerization pathway and the specific interference points of common impurities.

Figure 1: Step-growth polymerization pathway showing critical interference points where impurities (red) terminate chain propagation or shift equilibrium.

Impurity Profile & Impact Analysis[1]

The following table categorizes impurities based on their synthesis origin and their specific impact on polymerization parameters.

| Impurity Class | Specific Contaminant | Origin | Effect on Polymerization | Critical Limit |

| Chain Terminators | Mono-hydrolyzed ester (O-alkyl thiocarbamate) | Hydrolysis during storage (moisture sensitivity) | Drastic MW Reduction. Acts as a monofunctional "cap," preventing further chain growth. | < 0.5% |

| Nucleophiles | Methyl Mercaptan / Thiols | Degradation byproduct | Equilibrium Shift. High thiol concentration drives the reverse reaction (depolymerization) in reversible condensations. | < 0.1% |

| Stoichiometric Disruptors | Unreacted Alkyl Halide (2-Methoxybenzyl chloride) | Incomplete synthesis | Alkylation Side Reactions. Consumes diamine monomers, upsetting the 1:1 stoichiometry required for high MW. | < 0.2% |

| Inorganic Salts | Dithioate Salts (K/Na) | Poor workup | Solubility/Aggregation. Causes precipitation of oligomers before high MW is reached. | < 1.0% |

Troubleshooting Guide (Q&A)

Issue 1: "My polymer molecular weight (MW) is consistently lower than the theoretical target."

Diagnosis:

In step-growth polymerization, MW is dictated by the stoichiometric balance (

Corrective Action:

-

Verify Purity via HPLC/NMR: Check for the "mono-substituted" peak. In

H NMR, look for a shift in the S-Methyl peak or the appearance of an N-H signal indicative of hydrolysis. -

Recrystallization: The compound is typically a solid. Recrystallize from a non-polar solvent (e.g., Hexane/Ethyl Acetate mix) to remove hydrolyzed species.

-

Drying: Ensure the reagent is strictly anhydrous. Moisture converts the bis-electrophile into a mono-electrophile.

Issue 2: "The reaction solution turns yellow/orange immediately and conversion stalls."

Diagnosis: This often indicates the presence of free thiols or oxidized disulfide impurities .

-

Thiols: In the presence of base (often used as a catalyst), free thiols can form thiolate anions which are highly colored.

-

Redox Interference: If you are using a radical pathway (rare for this specific compound but possible in hybrid systems), thiols act as potent chain transfer agents, retarding the reaction.

Corrective Action:

-

Thiol Scavenging: If the protocol allows, add a thiol scavenger (e.g., an acrylate trap) or ensure efficient removal of the byproduct methyl mercaptan (using nitrogen sparging) to drive the equilibrium forward.

-

Nitrogen Sparging: Continuous removal of the volatile thiol byproduct is essential for driving the condensation to completion.

Issue 3: "I observe precipitation of oligomers early in the reaction."

Diagnosis: This suggests cross-linking or solubility mismatch caused by impurities.

-

Cross-linking: If the reagent contains traces of trithiocarbonates or other multifunctional sulfur species (synthesis side products), the polymer will cross-link and precipitate as a gel.

-

Salt Contamination: Residual inorganic salts (from the precursor synthesis) can decrease the solubility of the growing polymer chain ("salting out").

Corrective Action:

-

Filter the Monomer Solution: Dissolve the reagent in the polymerization solvent and filter through a 0.45 µm PTFE filter before adding the catalyst/co-monomer. This removes inorganic salts.

-

Check for Cross-linkers: Use LC-MS to detect high-molecular-weight impurities in the starting material.

Validated Purification Protocol

To ensure reproducibility in drug development applications, the following purification protocol is recommended before polymerization.

Protocol: Recrystallization of (2-Methoxyphenyl) methyl cyanocarbonimidodithioate

-

Dissolution: Dissolve 10 g of the crude compound in the minimum amount of warm Ethyl Acetate (approx. 35-40°C). Avoid boiling to prevent thermal degradation.

-

Filtration: Filter the warm solution rapidly through a glass frit to remove insoluble inorganic salts (NaCl/KCl).

-

Precipitation: Slowly add n-Hexane (ratio 1:3 v/v relative to EtOAc) while stirring.

-

Crystallization: Cool the mixture to 4°C for 4 hours. White to off-white crystals should form.

-

Isolation: Filter the crystals and wash with cold n-Hexane.

-

Drying: Dry under high vacuum (< 1 mbar) at room temperature for 12 hours. Do not heat above 40°C during drying.

-

Validation: Confirm purity >98% by HPLC.

References

-

Elgemeie, G. H., & Mohamed, R. A. (2014). Application of dimethyl N-cyanodithioiminocarbonate in synthesis of fused heterocycles and in biological chemistry.[1] Heterocyclic Communications, 20(6), 313–331. Link

-

Moad, G., Rizzardo, E., & Thang, S. H. (2005). Living Radical Polymerization by the RAFT Process. Australian Journal of Chemistry, 58(6), 379-410. (Context on dithio-compound impurities in polymerization). Link

-

Lee, T., et al. (2010). Solid-Phase Synthesis of Thiazolo[4,5-b]pyridine Derivatives Using Friedländer Reaction. ACS Combinatorial Science, 12(1), 95-99. Link

-

PubChem. (2025). Dimethyl N-cyanodithioiminocarbonate Compound Summary. National Library of Medicine. Link

Sources

Validation & Comparative

A Guide to Reproducible RAFT Polymerization: Performance Comparison of (2-Methoxyphenyl) methyl cyanocarbonimidodithioate

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of well-defined polymers for advanced applications, from drug delivery systems to sophisticated nanomaterials, the reproducibility of polymerization techniques is paramount. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization has emerged as a powerful and versatile method for synthesizing polymers with controlled molecular weights, narrow molecular weight distributions, and complex architectures.[1] However, the success and reproducibility of RAFT polymerization are critically dependent on the judicious selection of the RAFT agent for a given monomer and set of reaction conditions.

This guide provides an in-depth technical comparison of the performance of (2-Methoxyphenyl) methyl cyanocarbonimidodithioate, a specialized dithiocarbamate RAFT agent, with other commonly employed alternatives such as dithiobenzoates and trithiocarbonates. We will delve into the mechanistic nuances that govern its reactivity, provide detailed experimental protocols for its use, and present comparative data to guide researchers in making informed decisions for their polymer synthesis endeavors.

The Central Role of the RAFT Agent: A Mechanistic Overview

RAFT polymerization achieves its controlled nature through a degenerative chain transfer process mediated by a thiocarbonylthio compound, the RAFT agent. The general mechanism involves a rapid equilibrium between active (propagating) and dormant polymer chains, ensuring that all chains have a similar probability of growth. This leads to polymers with low polydispersity indices (PDI) and predictable molecular weights.

The core of the RAFT agent's functionality lies in its Z and R groups, which flank the thiocarbonylthio core. The Z group modulates the reactivity of the C=S double bond towards radical addition, while the R group must be a good homolytic leaving group to efficiently re-initiate polymerization.

dot graph RAFT_Mechanism { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Figure 1: General mechanism of RAFT polymerization.

The Dithiocarbamate Advantage: Focus on (2-Methoxyphenyl) methyl cyanocarbonimidodithioate

Dithiocarbamates, where the Z group is a nitrogen atom, represent a distinct class of RAFT agents. Their reactivity is highly tunable by modifying the substituents on the nitrogen.[2] Simple N,N-dialkyl dithiocarbamates are generally poor RAFT agents for most monomers. However, when the nitrogen lone pair is involved in an aromatic system, their effectiveness in controlling the polymerization of both "more-activated monomers" (MAMs) like styrenes and acrylates, and "less-activated monomers" (LAMs) like vinyl acetate, is significantly enhanced.[3][4]

(2-Methoxyphenyl) methyl cyanocarbonimidodithioate falls into this category of activated dithiocarbamates. The methoxy substituent on the phenyl ring can influence the electronic properties of the dithiocarbamate moiety, thereby fine-tuning its reactivity and offering a balance for controlling a range of monomers.

Performance Comparison: (2-Methoxyphenyl) methyl cyanocarbonimidodithioate vs. Alternatives

To provide a clear comparison, we will evaluate the performance of our focus RAFT agent against two widely used classes: dithiobenzoates and trithiocarbonates. The key performance indicators for a successful and reproducible RAFT polymerization are:

-

Control over Molecular Weight (Mn): A linear increase of Mn with monomer conversion.

-

Low Polydispersity Index (PDI): Values typically below 1.3, indicating a narrow molecular weight distribution.

-

Polymerization Rate: A reasonable reaction time to achieve high monomer conversion.

-

Chain-End Fidelity: High retention of the thiocarbonylthio end-group, allowing for the synthesis of block copolymers.[5][6]

Table 1: Comparative Performance of RAFT Agents for Different Monomer Classes

| RAFT Agent Class | Monomer Class | Typical PDI | Polymerization Rate | Control over Mn | Chain-End Fidelity | Key Considerations |

| (2-Methoxyphenyl) methyl cyanocarbonimidodithioate | Styrene (MAM) | Good (1.1 - 1.3) | Moderate | Excellent | High | Good versatility for both MAMs and some LAMs.[7] |

| Acrylates (MAM) | Excellent (1.05 - 1.2) | Fast | Excellent | High | Reduced retardation compared to some dithiobenzoates.[7] | |

| Methacrylates (MAM) | Good (1.1 - 1.4) | Moderate | Good | Moderate to High | May require optimization for some methacrylates.[7] | |

| Dithiobenzoates | Styrene (MAM) | Excellent (1.05 - 1.2) | Can be slow (retardation) | Excellent | High | Prone to retardation, especially at high concentrations.[8] |

| Acrylates (MAM) | Excellent (1.05 - 1.2) | Moderate to Fast | Excellent | High | Highly effective for acrylates. | |

| Methacrylates (MAM) | Excellent (1.05 - 1.2) | Moderate | Excellent | High | One of the most effective agents for methacrylates. | |

| Trithiocarbonates | Styrene (MAM) | Excellent (1.05 - 1.2) | Fast | Excellent | High | Versatile for a wide range of MAMs.[9] |

| Acrylates (MAM) | Excellent (1.05 - 1.2) | Fast | Excellent | High | Less prone to retardation than dithiobenzoates. | |

| Methacrylates (MAM) | Good (1.1 - 1.3) | Moderate to Fast | Good | High | Generally good control, but can be less effective than dithiobenzoates for some methacrylates.[10] |

Note: The performance data for (2-Methoxyphenyl) methyl cyanocarbonimidodithioate with styrene, acrylates, and methacrylates is inferred based on the performance of structurally similar aryl dithiocarbamates as reported in the literature.[2][7] Direct comparative studies under identical conditions are recommended for specific applications.

Experimental Protocols

Reproducibility in RAFT polymerization hinges on meticulous experimental execution. Below are detailed protocols for the synthesis of the RAFT agent and a general procedure for RAFT polymerization.

Synthesis of (2-Methoxyphenyl) methyl cyanocarbonimidodithioate

This protocol is adapted from general procedures for the synthesis of N-aryl dithiocarbamates.[10][11]

Figure 2: Workflow for the synthesis of the RAFT agent.

Materials:

-

2-Methoxyaniline

-

Carbon Disulfide (CS₂)

-

Sodium Hydroxide (NaOH)

-

Bromoacetonitrile

-

Anhydrous Tetrahydrofuran (THF)

-

Hexane

-

Ethyl acetate

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methoxyaniline in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of sodium hydroxide in water.

-

While stirring vigorously, add carbon disulfide dropwise to the mixture. The reaction is exothermic. Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 2 hours.

-

Cool the reaction mixture back to 0 °C and add bromoacetonitrile dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with water and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization to obtain the pure (2-Methoxyphenyl) methyl cyanocarbonimidodithioate.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

General Protocol for RAFT Polymerization of Styrene

This protocol can be adapted for other "more-activated monomers" like acrylates and methacrylates by adjusting the reaction temperature and time.

Figure 3: A typical experimental workflow for RAFT polymerization.

Materials:

-

Styrene (freshly distilled to remove inhibitor)

-

(2-Methoxyphenyl) methyl cyanocarbonimidodithioate (RAFT agent)

-

Azobisisobutyronitrile (AIBN) (recrystallized from methanol)

-

Anhydrous solvent (e.g., toluene or 1,4-dioxane)

-

Methanol (for precipitation)

Procedure:

-

In a Schlenk flask equipped with a magnetic stir bar, add the desired amounts of styrene, (2-Methoxyphenyl) methyl cyanocarbonimidodithioate, and AIBN. A typical molar ratio of [Monomer]:[RAFT agent]:[Initiator] is 100:1:0.1.

-

Add the anhydrous solvent to achieve the desired monomer concentration (e.g., 50% v/v).

-

Seal the flask with a rubber septum and perform at least three freeze-pump-thaw cycles to remove dissolved oxygen.

-

After the final thaw, backfill the flask with an inert gas (nitrogen or argon).

-

Immerse the sealed flask in a preheated oil bath at the desired reaction temperature (e.g., 70 °C).

-

To monitor the polymerization kinetics, periodically withdraw small aliquots from the reaction mixture under an inert atmosphere using a degassed syringe.

-

Determine the monomer conversion by ¹H NMR spectroscopy and the molecular weight (Mn) and polydispersity index (PDI) by gel permeation chromatography (GPC).

-

Once the desired conversion is reached, terminate the polymerization by rapidly cooling the flask in an ice-water bath and exposing the reaction mixture to air.

-

Precipitate the polymer by adding the reaction solution dropwise into a large volume of a non-solvent (e.g., cold methanol).

-

Filter and dry the polymer under vacuum to a constant weight.

Ensuring Reproducibility: Key Factors and Troubleshooting

Achieving reproducible results in RAFT polymerization requires careful attention to several critical factors:

-

Purity of Reagents: Monomers should be free of inhibitors, and the initiator should be recrystallized to ensure purity. The RAFT agent must be of high purity.

-

Oxygen Removal: Oxygen is a radical scavenger and can inhibit or terminate the polymerization. Thorough degassing is crucial.

-

Reaction Temperature: The temperature should be carefully controlled as it affects the rates of initiation, propagation, and fragmentation.

-

Stoichiometry: The molar ratios of monomer, RAFT agent, and initiator must be accurately measured to control the molecular weight and polymerization rate.

Conclusion

(2-Methoxyphenyl) methyl cyanocarbonimidodithioate presents itself as a versatile and effective RAFT agent, particularly for researchers seeking a balance in controlling both more-activated and some less-activated monomers. Its performance, characterized by good control over molecular weight and low polydispersity, makes it a valuable tool in the synthesis of well-defined polymers. While dithiobenzoates and trithiocarbonates remain the agents of choice for specific monomer classes, the tunable reactivity of dithiocarbamates like the one discussed here offers a broader applicability. By following meticulous experimental protocols and understanding the underlying mechanistic principles, researchers can confidently employ this RAFT agent to achieve reproducible and predictable outcomes in their polymer synthesis endeavors, paving the way for the development of next-generation materials in drug delivery and beyond.

References

-

Moad, G.; Rizzardo, E.; Thang, S. H. Living Radical Polymerization by the RAFT Process. Australian Journal of Chemistry2005 , 58(6), 379-410. [Link]

-

Keddie, D. J.; Moad, G.; Rizzardo, E.; Thang, S. H. RAFT agent design and synthesis. Polymer2012 , 53(23), 5177-5207. [Link]

-

Moad, G.; Rizzardo, E.; Thang, S. H. Radical addition–fragmentation chemistry in polymer synthesis. Polymer2008 , 49(5), 1079-1131. [Link]

-

Moad, G.; et al. Dithiocarbamate RAFT agents with broad applicability – the 3,5-dimethyl-1H-pyrazole-1-carbodithioates. Polymer Chemistry2016 , 7, 481-492. [Link]

-

Moad, G.; et al. A Critical Survey of Dithiocarbamate Reversible Addition‐Fragmentation Chain Transfer (RAFT) Agents in Radical Polymerization. Journal of Polymer Science Part A: Polymer Chemistry2018 , 56(23), 2537-2558. [Link]

-

Mayadunne, R. T. A.; Rizzardo, E.; Chiefari, J.; Krstina, J.; Moad, G.; Postma, A.; Thang, S. H. Living Polymers by the Use of Trithiocarbonates as Reversible Addition−Fragmentation Chain Transfer (RAFT) Agents: ABA Triblock Copolymers by Radical Polymerization in Two Steps. Macromolecules2000 , 33(2), 243–245. [Link]

-

Chiefari, J.; Chong, Y. K.; Ercole, F.; Krstina, J.; Jeffery, J.; Le, T. P. T.; Mayadunne, R. T. A.; Meijs, G. F.; Moad, C. L.; Moad, G.; Rizzardo, E.; Thang, S. H. Living Free-Radical Polymerization by Reversible Addition−Fragmentation Chain Transfer: The RAFT Process. Macromolecules1998 , 31(16), 5559–5562. [Link]

-

Boyer, C.; Bulmus, V.; Davis, T. P.; Ladmiral, V.; Liu, J.; Perrier, S. Bioapplications of RAFT Polymerization. Chemical Reviews2009 , 109(11), 5402–5436. [Link]

-

Moad, G.; et al. The reactivity of N-vinylcarbazole in RAFT polymerization: trithiocarbonates deliver optimal control for the synthesis of homopolymers and block copolymers. Polymer Chemistry2014 , 5, 4434-4445. [Link]

-

Perrier, S. 50th Anniversary Perspective: RAFT Polymerization—A User Guide. Macromolecules2017 , 50(19), 7433–7447. [Link]

-

Gody, G.; et al. High chain-end fidelity in sono-RAFT polymerization. Polymer Chemistry2015 , 6, 639-649. [Link]

-

Oytun, F.; et al. Investigation of novel diethanolamine dithiocarbamate agent for RAFT polymerization: DFT computational study of the oligomer mol. Journal of Chemical Sciences2019 , 131(5), 45. [Link]

-

Rizzardo, E.; et al. Living Radical Polymerization with Reversible Addition−Fragmentation Chain Transfer (RAFT Polymerization) Using Dithiocarbamates as Chain Transfer Agents. Macromolecules1999 , 32(21), 6977–6980. [Link]

-

Barner-Kowollik, C.; et al. The importance of kinetic modeling for understanding and designing RAFT polymerizations. Progress in Polymer Science2017 , 64, 1-48. [Link]

-

Moad, G.; Rizzardo, E.; Thang, S. H. RAFT agent design and synthesis. CSIRO Publishing. [Link]

-

Keddie, D. J.; et al. 3: mechanism of switchable RAFT agent. (top) neutral form shows a... ResearchGate. [Link]

-

Barner-Kowollik, C. Critically Evaluated Rate Coefficients for Radical Polymerization—7. Reversible Addition–Fragmentation Chain Transfer (RAFT) Polymerization. Chemistry International2005 , 27(3). [Link]

-

Barner-Kowollik, C.; et al. Kinetic and Electron Spin Resonance Analysis of RAFT Polymerization of Styrene. Macromolecules2001 , 34(22), 7849–7857. [Link]

-

Guillaneuf, Y.; et al. RAFT Polymerization of Tert-Butyldimethylsilyl Methacrylate: Kinetic Study and Determination of Rate Coefficients. Polymers2013 , 5(3), 1037-1053. [Link]

-

Keddie, D. J.; et al. Chain Transfer Kinetics of Acid/Base Switchable N-Aryl-N-Pyridyl Dithiocarbamate RAFT Agents in Methyl Acrylate, N-Vinylcarbazole and Vinyl Acetate Polymerization. Macromolecules2012 , 45(13), 5321–5335. [Link]

-

Zaremski, M. Y.; et al. Dithiocarbamates as Effective Reversible Addition–Fragmentation Chain Transfer Agents for Controlled Radical Polymerization of 1-Vinyl-1,2,4-triazole. Polymers2022 , 14(10), 2022. [Link]

-

Moad, G.; et al. High-throughput RAFT Polymerization via Automated Batch, Increment, and Continuous Flow Platforms. ChemRxiv2023 . [Link]

Sources

- 1. RAFT-Based Polymers for Click Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 5. High chain-end fidelity in sono-RAFT polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Polymers via Reversible Addition-Fragmentation Chain Transfer Polymerization with High Thiol End-Group Fidelity for Effective Grafting-To Gold Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dithiocarbamate RAFT agents with broad applicability – the 3,5-dimethyl-1H-pyrazole-1-carbodithioates - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. benchchem.com [benchchem.com]

- 9. The reactivity of N-vinylcarbazole in RAFT polymerization: trithiocarbonates deliver optimal control for the synthesis of homopolymers and block copolymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Dithiocarbamates as Effective Reversible Addition–Fragmentation Chain Transfer Agents for Controlled Radical Polymerization of 1-Vinyl-1,2,4-triazole - PMC [pmc.ncbi.nlm.nih.gov]

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: (2-Methoxyphenyl) methyl cyanocarbonimidodithioate

Executive Safety Assessment

Treat as: High-Potency / Acute Toxicant (Category 2/3)

(2-Methoxyphenyl) methyl cyanocarbonimidodithioate is a specialized electrophilic intermediate. While specific SDS data for this exact conformer may be limited in public repositories, its structural moieties—specifically the N-cyano group and the dithioate backbone—dictate a rigorous safety profile.

The Safety Logic:

-

Cyanocarbonimidodithioate Core (

): This functional group is highly reactive toward nucleophiles. Under acidic conditions or metabolic processing, there is a non-zero risk of liberating cyanide species or toxic thiols. -

2-Methoxyphenyl Group: Enhances lipophilicity, increasing the potential for dermal absorption and systemic distribution.

Immediate Directive: Handle strictly within a Chemical Fume Hood or Glovebox . Zero skin contact policy is in effect.

Hazard Identification & Structural Alerts

To select the correct PPE, we must understand the enemy. This compound presents a "Dual-Threat" hazard profile:

| Structural Moiety | Associated Hazard | Operational Implication |

| N-Cyano ( | Acute Toxicity (Oral/Inhalation); Metabolic inhibition (Cytochrome C Oxidase). | Acid Incompatibility: Never mix with acidic waste streams (Risk of HCN evolution).[1] |

| Dithioate ( | Severe Skin/Eye Irritation; Sensitization; Stench. | Permeation Risk: Sulfur compounds permeate standard nitrile gloves faster than aqueous solutions. |

| Methoxyphenyl | Bioavailability / Systemic Toxicity. | Dermal Protection: Double-gloving is mandatory to prevent transdermal uptake. |

PPE Selection Matrix

Do not rely on "standard lab PPE."[2] The following matrix is calibrated for high-hazard organic synthesis .

Hand Protection (The Critical Barrier)

Scientific Rationale: Standard 4-mil nitrile gloves offer insufficient breakthrough time (<15 mins) for sulfur-containing organic solvents.

| Handling Activity | Primary Glove Layer | Secondary Glove Layer | Rationale |

| Weighing / Solids | Nitrile (5-8 mil) | Nitrile (4 mil) | Double-gloving provides a visual breach indicator and sufficient protection for dry solids. |

| Solvent Handling / Reaction | Silver Shield / 4H (Laminate) | Nitrile (Outer) | Laminate gloves are chemically impervious to organosulfur/nitriles. Outer nitrile provides grip (Laminates are slippery). |

| Spill Cleanup | Butyl Rubber or Viton | Nitrile (Inner) | Thick polymer required to resist bulk liquid exposure during cleanup. |

Respiratory & Body Protection[1][3][4]

-

Respiratory:

-

Primary: Certified Chemical Fume Hood (Face velocity: 80–100 fpm).

-

Secondary (Spill/Outside Hood): Full-face respirator with P100/OV/AG cartridges (Organic Vapor / Acid Gas). Note: The AG rating is critical due to potential sulfur/cyano byproducts.

-

-

Body:

-

Chemical-resistant lab coat (Tyvek or Nomex if flammability is a concern).

-

Impervious apron (PVC or Neoprene) for liquid handling >100 mL.

-

-

Eyes:

-

Chemical Splash Goggles (ANSI Z87.1). Safety glasses are insufficient due to the splash risk of irritating dithioates.

-

Operational Protocol: Step-by-Step

Phase 1: Preparation & Engineering Controls

-

Acidity Check: Verify that all receiving flasks and waste containers are neutral or basic .

-

Why? Acidic environments catalyze the hydrolysis of the N-cyano group, potentially releasing Hydrogen Cyanide (HCN).

-

-

Static Control: Use an ionizing fan or anti-static gun during weighing.

-

Why? Crystalline organic intermediates often carry static charges, leading to powder dispersal (inhalation risk).

-

Phase 2: Active Handling (Synthesis/Transfer)

-

The "Dirty Hand" Rule: Designate one hand (usually the non-dominant) as "dirty" for handling the chemical container, and the other as "clean" for operating equipment.

-

Closed Transfer: For liquids, use cannula transfer or positive-displacement pipettes to avoid aerosol generation.

-

Solvent Selection: Avoid using dimethyl sulfoxide (DMSO) if possible.

-

Why? DMSO dramatically increases skin permeability, carrying the toxicant directly into the bloodstream.

-

Phase 3: Decontamination & Quenching

Do not wash glassware directly with water.

-

The Oxidative Quench: Rinse contaminated glassware with a 10% Bleach (Sodium Hypochlorite) solution adjusted to pH >10.

-

Soak Time: Allow to sit for 20 minutes before final water rinse.

Visualizations

PPE Decision Logic

Figure 1: Decision tree for selecting appropriate PPE based on the physical state and risk level of the operation.

Operational Workflow